molecular formula C25H29NO6 B7784016 (2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate

(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate

Cat. No.: B7784016
M. Wt: 439.5 g/mol
InChI Key: PRHVTGINQACFIQ-JMIUGGIZSA-N
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Description

(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate is a complex organic compound with a unique structure that includes a benzofuran core, a piperidinium moiety, and a trimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the trimethoxybenzylidene group through a condensation reaction. The final step involves the quaternization of the piperidinium moiety.

    Benzofuran Core Synthesis: The benzofuran core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of Trimethoxybenzylidene Group: This step involves a condensation reaction between the benzofuran core and 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions.

    Quaternization of Piperidinium Moiety: The final step involves the reaction of the intermediate compound with 3-methylpiperidine and a suitable alkylating agent to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study its effects on various biological systems, including its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases where its specific molecular targets are involved.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate is unique due to its combination of a benzofuran core, a trimethoxybenzylidene group, and a piperidinium moiety This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Properties

IUPAC Name

(2Z)-7-[(3-methylpiperidin-1-ium-1-yl)methyl]-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-15-6-5-9-26(13-15)14-18-19(27)8-7-17-23(28)20(32-24(17)18)10-16-11-21(29-2)25(31-4)22(12-16)30-3/h7-8,10-12,15,27H,5-6,9,13-14H2,1-4H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHVTGINQACFIQ-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC[NH+](C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC[NH+](C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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